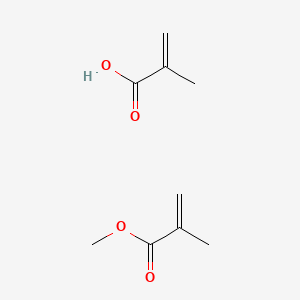
Polymethacrylate
Cat. No. B1205211
Key on ui cas rn:
25086-15-1
M. Wt: 186.2 g/mol
InChI Key: IWVKTOUOPHGZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05660851
Procedure details


Acrylic acid, ibuprofen and poly(acrylic acid) (MW 2,000) and (MW 5,000) were purchased from Aldrich. Poly(methacrylic acid-methylmethacrylate) (Eudragit L) was provided by Rhom Pharma (Germany). Thionyl chloride, oxalyl chloride, and acetic anhydride were freshly distilled under nitrogen prior to use. All solvents were analytical grade.


[Compound]
Name
poly(acrylic acid)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)C=C.[OH:6][C:7]([CH:9]([C:11]1C=CC(CC(C)C)=CC=1)[CH3:10])=[O:8]>>[C:7]([OH:8])(=[O:6])[C:9]([CH3:11])=[CH2:10].[CH3:1][O:6][C:7](=[O:8])[C:9]([CH3:11])=[CH2:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
|
Step Three
[Compound]
|
Name
|
poly(acrylic acid)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O.COC(C(=C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
